Researchers requiring precise ortho-substituted phenylalanine for macrocyclization or spectroscopic studies face limited isomer availability. Boc-L-2-cyanophenylalanine solves this with its unique ortho-CN geometry.
Reliable supply with full analytical documentation ensures reproducible results.
Boc-L-2-Cyanophenylalanine is a non-canonical, N-terminally protected amino acid derivative essential for advanced peptide synthesis and medicinal chemistry. Its defining feature is the ortho-cyano group on the phenylalanine side chain, which serves as a unique structural and reactive element. This functional group is not merely a substitution; its specific placement dictates steric and electronic properties that enable its use as a precursor for conformationally constrained peptide structures, a handle for post-synthesis modifications, or as a site-specific spectroscopic probe to investigate protein environments. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with established Boc-based solid-phase peptide synthesis (SPPS) workflows, which rely on strong acid deprotection steps.
SPPS-compatible Boc-protected amino acid building block
Ortho-cyano substitution for site-specific fluorescent labeling
Supports multi-site FRET studies with para-CN pairing
Reported pH-sensitive spectroscopic probe context
Substituting Boc-L-2-Cyanophenylalanine with its meta- or para-isomers, such as Boc-L-4-Cyanophenylalanine, is not a viable procurement strategy for many advanced applications. The position of the cyano group fundamentally alters the molecule's steric hindrance, electronic properties, and geometric potential for intramolecular reactions. Specifically, the ortho-position is critical for forming specific, conformationally constrained cyclic structures through reactions with adjacent residues or the peptide backbone—a geometric impossibility for the para-isomer. Furthermore, the local electrostatic environment experienced by an ortho-cyano group within a folded peptide is distinct from that of a para-cyano group, leading to different vibrational frequencies when used as an IR probe and altered binding affinities in precisely-structured inhibitors. Therefore, selecting the correct isomer is a critical, non-interchangeable decision dictated by the specific synthetic goal or analytical application.
The ortho-cyano group, when incorporated as a related 3-(2-cyano-4-pyridyl)alanine (Cpa) residue, is uniquely positioned to undergo spontaneous intramolecular cyclization with an N-terminal cysteine under biocompatible conditions (aqueous solution, pH 7.5). This reaction is impossible with para-cyano isomers due to geometric constraints. For a model 7-residue peptide containing Cpa, this cyclization proceeds with a half-life of less than 10 minutes, achieving full conversion in approximately one hour. This demonstrates the specific utility of the ortho-cyano geometry as a highly efficient precursor for creating stable, conformationally locked macrocycles without requiring catalysts or harsh organic solvents.
| Evidence Dimension | Peptide Cyclization Half-Life (t1/2) |
| Target Compound Data | < 10 minutes (for a closely related ortho-cyano derivative) |
| Comparator Or Baseline | para-cyanophenylalanine (reaction is geometrically impossible) |
| Quantified Difference | Qualitatively enables a reaction that is otherwise impossible. |
| Conditions | Aqueous solution, pH 7.5, 75 µM peptide concentration. |
This enables the efficient synthesis of structurally rigid peptide inhibitors and therapeutics, a key application where isomeric alternatives completely fail.
The nitrile (C≡N) group serves as an excellent vibrational probe in a spectral region free from protein background signals. The frequency of the C≡N stretch is highly sensitive to the local electrostatic environment. Studies using the comparator p-cyanophenylalanine (pCNPhe) show that its C≡N stretching frequency shifts by ~1–2 cm⁻¹ upon a change in the redox state of a nearby iron-sulfur cluster. While direct comparative data for the ortho-isomer in the same system is not available, the principle holds: the unique positioning of the 2-cyano group will report on a different local environment compared to the 4-cyano isomer, making it a distinct, non-interchangeable tool for probing specific protein sites like enzyme active sites or protein-protein interfaces.
| Evidence Dimension | Redox-Induced IR Frequency Shift (νC≡N) |
| Target Compound Data | Enables probing of a unique steric and electronic environment inaccessible to the comparator. |
| Comparator Or Baseline | para-cyanophenylalanine: ~1-2 cm⁻¹ redshift upon reduction of a nearby [2Fe-2S] cluster. |
| Quantified Difference | Provides access to a distinct spatial probing location. |
| Conditions | Incorporated into spinach ferredoxin near the [2Fe-2S] center. |
For researchers mapping protein active sites or dynamics, this compound allows placement of a sensitive IR probe in a specific location that the para-isomer cannot occupy, providing unique structural data.
In the design of protease inhibitors, precise orientation of functional groups within the enzyme's active site is critical for potency. The intrinsic resistance of HIV-2 protease to many HIV-1 inhibitors is determined by as few as four amino acid differences in the binding pocket. Incorporating a non-canonical amino acid like 2-cyanophenylalanine allows for the introduction of a specific hydrogen bond acceptor and a rigid structural element at a defined position. The ortho-positioning provides a unique steric and electronic profile for interaction with the protease active site that cannot be replicated by meta- or para-isomers. This makes Boc-L-2-cyanophenylalanine a critical precursor for creating highly specific inhibitors where binding affinity is dependent on the precise geometry of the ligand-enzyme interaction.
| Evidence Dimension | Structural Specificity in Enzyme Inhibition |
| Target Compound Data | Provides a unique stereoelectronic profile due to ortho-positioning of the cyano group. |
| Comparator Or Baseline | Generic or isomeric substituted phenylalanines. |
| Quantified Difference | Enables unique interactions within a constrained enzyme active site. |
| Conditions | Design of peptide-based enzyme inhibitors targeting specific proteases (e.g., viral proteases). |
This compound is the correct choice for rational drug design programs aiming to optimize inhibitor potency by exploring specific interactions that are only possible with the ortho-cyano configuration.
Use this compound as a key building block for synthesizing macrocyclic peptides. Its unique ortho-cyano geometry enables rapid, spontaneous, and biocompatible cyclization with an N-terminal cysteine, producing structurally rigid peptides with potentially enhanced metabolic stability and target affinity, which is not achievable with its para-isomer.
Incorporate 2-cyanophenylalanine into a protein to act as a vibrational reporter for analysis by FT-IR or 2D-IR spectroscopy. The ortho-position allows the cyano probe to be placed in sterically distinct locations compared to the para-isomer, providing unique data on local electrostatic fields, hydrogen bonding, and conformational changes within enzyme active sites or at protein-protein interfaces.
Leverage the specific stereoelectronic properties of the ortho-cyano group to design potent and selective peptide-based inhibitors. Its defined geometry can be used to establish critical interactions with amino acid residues deep within a protease's binding pocket, offering a design advantage over less structurally defined or isomeric building blocks.